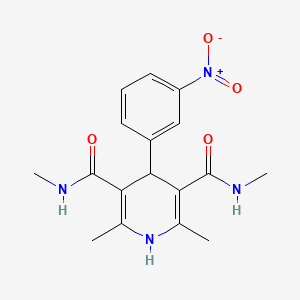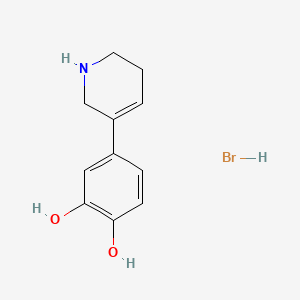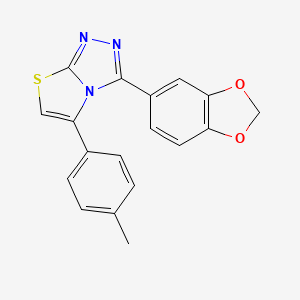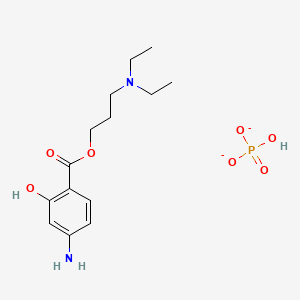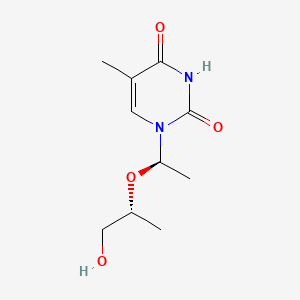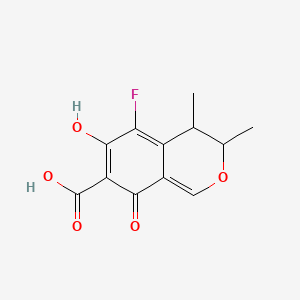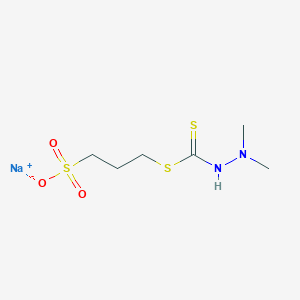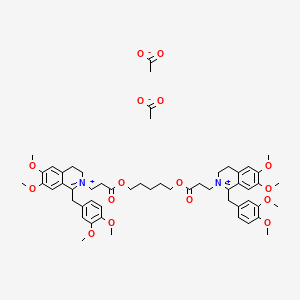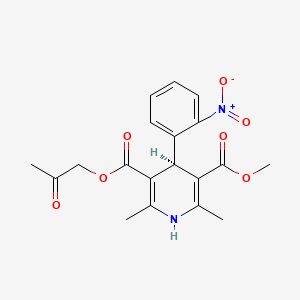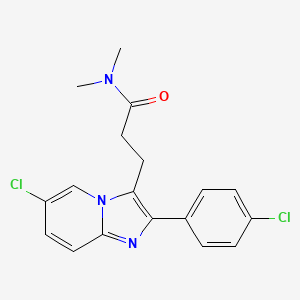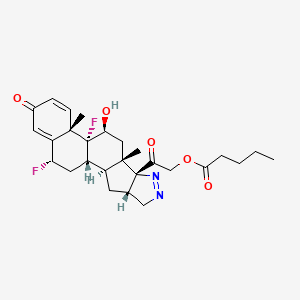
6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is used in the treatment of various skin conditions, including eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of fluorine atoms at the 6alpha and 9 positions.
Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.
Pyrazole Ring Formation: Construction of the pyrazole ring at the 17,16-c position.
Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Halogen atoms (fluorine) can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered pharmacological properties.
Scientific Research Applications
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. Applications include:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular signaling pathways.
Medicine: Developing new treatments for inflammatory and autoimmune diseases.
Industry: Formulating topical creams and ointments for dermatological use.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Decreasing immune cell activity.
Stabilization of Cell Membranes: Preventing the release of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Betamethasone Valerate: Another potent corticosteroid with similar anti-inflammatory properties.
Clobetasol Propionate: Known for its high potency in treating severe skin conditions.
Fluocinolone Acetonide: Used for its anti-inflammatory and antipruritic effects.
Uniqueness
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination pattern and pyrazole ring structure, which enhance its potency and stability compared to other corticosteroids.
Properties
CAS No. |
94135-38-3 |
|---|---|
Molecular Formula |
C27H34F2N2O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H34F2N2O5/c1-4-5-6-23(35)36-14-22(34)27-15(13-30-31-27)9-17-18-11-20(28)19-10-16(32)7-8-24(19,2)26(18,29)21(33)12-25(17,27)3/h7-8,10,15,17-18,20-21,33H,4-6,9,11-14H2,1-3H3/t15-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
IVKTWEUOWAMBNB-MOWALVJDSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2 |
Canonical SMILES |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


